![molecular formula C18H29N5O3S B2935267 N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034204-58-3](/img/structure/B2935267.png)
N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazin-2-yl group, a piperidin-1-yl group, a methylthio group, and an acetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group could participate in nucleophilic substitution reactions, while the pyrazin-2-yl group could undergo electrophilic aromatic substitution .Scientific Research Applications
Antimalarial Drug Development
This compound has been identified as a potential candidate for antimalarial drugs. Research conducted by organizations like Medicines for Malaria Venture has included this compound in their libraries for screening against malaria pathogens .
Biochemical Research Tool
In biochemical research, this compound could be used as a tool to study enzyme kinetics or receptor-ligand interactions, providing insights into cellular processes and mechanisms.
Each of these applications would require extensive research and development to determine the efficacy and safety of the compound in the respective fields. The compound’s versatility highlights its potential as a significant contributor to scientific advancements in various areas of research. The references provided from the web search results offer a starting point for further exploration into these applications .
properties
IUPAC Name |
N-[1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-13(24)21-15(7-11-27-4)18(25)23-10-5-6-14(12-23)26-17-16(22(2)3)19-8-9-20-17/h8-9,14-15H,5-7,10-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHTZQUMIMSPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide |
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